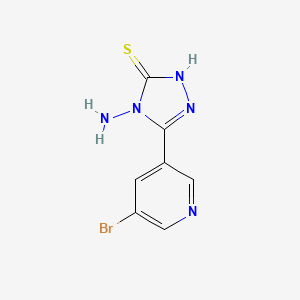

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol is systematically named 4-amino-3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-thione according to IUPAC rules. The structure comprises a 1,2,4-triazole ring substituted at the 3-position with a 5-bromopyridin-3-yl group, a 4-amino group, and a thiol (-SH) or thione (=S) group at the 5-position, depending on tautomeric form. Constitutional isomerism is not applicable due to the fixed positions of substituents on the triazole and pyridine rings.

X-ray Crystallographic Analysis and Solid-State Packing Arrangements

No direct X-ray crystallographic data is available for this compound in the reviewed literature. However, structural analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol exhibit planar triazole rings with intermolecular hydrogen bonding between thiol groups and nitrogen atoms. For the target compound, bromine substitution at the pyridine ring likely introduces steric effects and modifies packing interactions.

Quantum Chemical Calculations of Molecular Geometry

Density functional theory (DFT) studies on analogous 1,2,4-triazole derivatives reveal:

- Triazole ring planarity with C-N bond lengths in the range of 132–136 pm, consistent with aromaticity.

- Protonation preference at the N4 position of the triazole ring, as demonstrated in studies of 1,2,4-triazole with HCl.

- Tautomeric stability : The thione form (S double-bonded to C) is generally more stable than the thiol form (SH group) in solution, though both can coexist.

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

Key spectroscopic features inferred from analogous compounds include:

Tautomeric Behavior and Protonation State Analysis

Thiol-Thione Tautomerism :

Protonation States :

- The amino group (NH₂) remains protonated in acidic conditions but deprotonates in basic media.

- Protonation of the triazole ring occurs preferentially at N4, as shown in studies of 1,2,4-triazolium derivatives.

Eigenschaften

IUPAC Name |

4-amino-3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5S/c8-5-1-4(2-10-3-5)6-11-12-7(14)13(6)9/h1-3H,9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWVHWVEKZNDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

- Starting Material: Isonicotinic acid hydrazide (isoniazid) or 5-bromoisonicotinic acid derivatives serve as precursors.

- Reagents: Potassium hydroxide, carbon disulfide, hydrazine hydrate, and appropriate solvents (ethanol, dimethylformamide).

-

Dithiocarbazinate Salt Formation: Isonicotinic acid hydrazide is reacted with potassium hydroxide and carbon disulfide at room temperature to form the potassium dithiocarbazinate intermediate.

Cyclization: Hydrazine hydrate is added gradually to the potassium dithiocarbazinate salt solution, and the mixture is refluxed for several hours. This step induces cyclization to form the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol core, releasing hydrogen sulfide gas as a byproduct.

Isolation: The reaction mixture is cooled and acidified to precipitate the triazole-thiol compound, which is then filtered and purified by recrystallization from ethanol.

This method yields the unsubstituted pyridinyl triazole-thiol scaffold with high purity and yield (up to 99%) as reported in related studies.

Condensation and Functionalization Reactions

Condensation with Aldehydes: The amino group at the 4-position of the triazole ring can be condensed with various aldehydes in the presence of glacial acetic acid and solvents like dimethylformamide to yield Schiff base derivatives. This reaction typically requires refluxing for several hours and results in high yields of substituted triazole derivatives.

Thiol Reactivity: The thiol group at the 3-position can undergo nucleophilic substitution reactions, oxidation to disulfides, or metal coordination complex formation. These reactions may be employed to further functionalize the compound or to prepare derivatives for biological evaluation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dithiocarbazinate salt formation | Isonicotinic acid hydrazide, KOH, CS2 | Room temperature | 16 hours | - | Stirring in ethanol |

| Cyclization to triazole-thiol | Hydrazine hydrate, reflux | Reflux (~78°C) | 8 hours | ~99 | Evolution of H2S gas, acidification |

| Bromination (if post-synthetic) | NBS or brominating agent | 0–25°C | 1–3 hours | Variable | Regioselective bromination of pyridine |

| Condensation with aldehydes | Aldehyde, glacial acetic acid, DMF | Reflux | 9 hours | 70–85 | Schiff base formation |

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized compound is typically characterized by Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the presence of amino, thiol, and bromopyridinyl groups.

Purity and Yield: Recrystallization from ethanol or appropriate solvents ensures high purity. Yields for the triazole-thiol core are consistently high, with bromination and condensation steps requiring optimization to maximize product formation.

Biological Relevance: The presence of the bromine atom on the pyridine ring enhances the compound’s potential for further functionalization and biological activity, including enzyme inhibition and coordination chemistry applications.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Formation of dithiocarbazinate salt | Reaction of isonicotinic acid hydrazide with KOH and CS2 | KOH, CS2, ethanol | RT, 16 h | - | Intermediate formation |

| Cyclization to triazole-thiol | Hydrazine hydrate reflux | Hydrazine hydrate, reflux in water | Reflux, 8 h | ~99 | Core triazole-thiol structure |

| Bromination of pyridine ring | Selective bromination at 5-position | NBS or brominating agent | 0–25°C, 1–3 h | Variable | Optional step depending on precursor |

| Condensation with aldehydes | Schiff base formation at amino group | Aldehyde, acetic acid, DMF | Reflux, 9 h | 70–85 | Functionalization for derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.

Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic systems.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, facilitating the binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s uniqueness lies in its 5-bromopyridin-3-yl substituent. Below is a comparative analysis with structurally related triazole derivatives:

Physical and Spectral Properties

- Thiol Group Reactivity : The −SH group allows disulfide bond formation (e.g., methyl disulfides in ) or metal coordination (e.g., Ni(II) complexes in epoxy coatings ).

- Spectroscopic Confirmation : ¹H NMR signals for −NH₂ (δ ~5.7 ppm) and Schiff base protons (δ ~9.5 ppm) are consistent across analogs .

Biologische Aktivität

4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.13 g/mol. The compound features a triazole ring substituted with an amino group and a brominated pyridine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₄S |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of key enzymes necessary for bacterial growth and survival.

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activity. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mode of action has been effectively utilized in clinical settings to treat fungal infections.

Anti-inflammatory Effects

Some derivatives of triazoles have been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Modulation : It may also modulate receptor activity affecting cellular signaling pathways.

- Structural Interactions : The presence of the thiol group enhances its reactivity with electrophilic centers in target proteins.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory effects, derivatives were tested for their ability to reduce nitric oxide production in macrophages. The results showed a significant decrease in nitric oxide levels at concentrations ranging from 1 to 10 µM .

Q & A

Basic: What are the established synthetic routes for 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted pyridinecarboxylic acids. A common approach involves:

Intermediate Formation : Reacting 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under basic conditions to form a thioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) .

Cyclization : Heating the intermediate in basic media (e.g., NaOH/EtOH) to induce triazole ring closure .

Optimization :

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.

- Catalysts : Use of catalytic iodine or acetic acid enhances reaction rates .

- Solvent : Polar aprotic solvents (e.g., DMF) may increase solubility of intermediates .

Typical yields range from 60–75%, but microwave-assisted synthesis can reduce reaction time and improve yields by 10–15% .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the triazole proton resonates at δ 8.2–8.5 ppm, while the bromopyridinyl protons appear as a multiplet at δ 7.5–8.1 ppm .

- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 326.1) and detect impurities .

- Elemental Analysis : Confirms C, H, N, S composition (theoretical: C 40.63%, H 2.80%, N 25.85%, S 9.84%) .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or regiochemistry, as demonstrated for related triazole-thiols .

Advanced: How can researchers design and synthesize novel S-alkyl or Mannich base derivatives to explore structure-activity relationships?

Methodological Answer:

- S-Alkylation :

- React the triazole-thiol with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) at 60°C to form S-alkyl derivatives .

- Example: 3-(6-Chloropyridin-3-yl methyl)sulfanyl derivatives showed enhanced antibacterial activity .

- Mannich Bases :

Advanced: What computational methods are suitable for predicting the biological activity or binding affinity of derivatives?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Discovery Studio model interactions with target proteins (e.g., cytochrome P450 or bacterial enzymes). For example, derivatives with bulky substituents showed higher binding affinity to tubulin in docking studies .

- ADME Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for optimal permeability) .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

Methodological Answer:

- Variable Tautomerism : The thiol-thione tautomeric equilibrium can shift with solvent polarity. Use DMSO-d₆ for ¹H NMR to stabilize the thione form, which simplifies peak assignments .

- X-ray Diffraction : Resolve regiochemical ambiguities. For example, a single-crystal study of 4-[(5-bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5-thione confirmed the thione tautomer predominates in the solid state .

- 2D NMR (HSQC, HMBC) : Correlate proton and carbon shifts to assign complex splitting patterns .

Basic: What are the solubility characteristics of this compound, and how can they be modified for biological assays?

Methodological Answer:

-

Solubility Data :

Solvent Solubility (mg/mL) Water (pH 7.4) <0.1 DMSO 12.2 Ethanol 4.8 -

Modification Strategies :

- Salt Formation : React with HCl or NaOH to form water-soluble salts.

- Co-solvents : Use DMSO:water (1:4) mixtures for in vitro assays .

- Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.